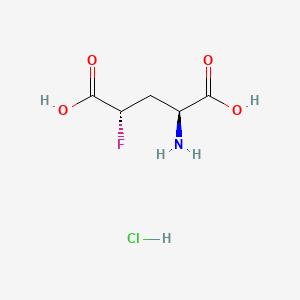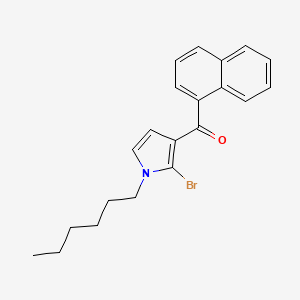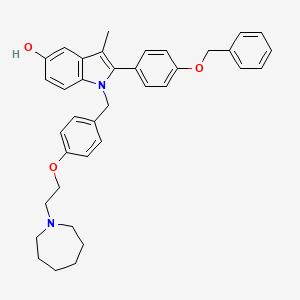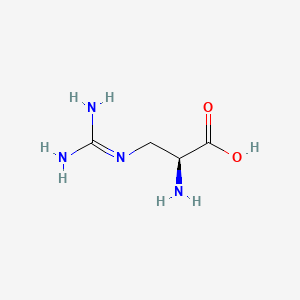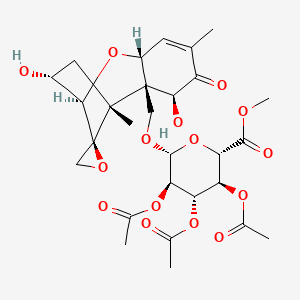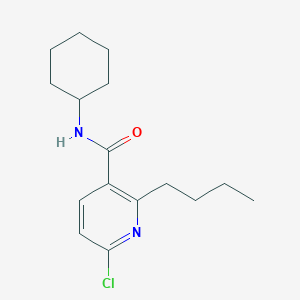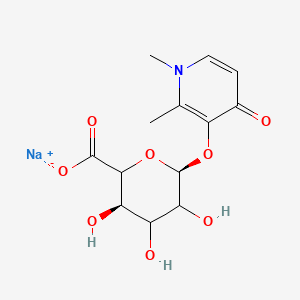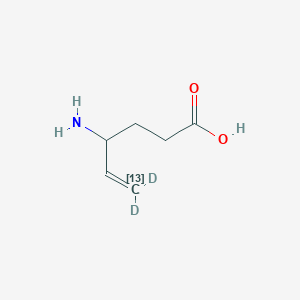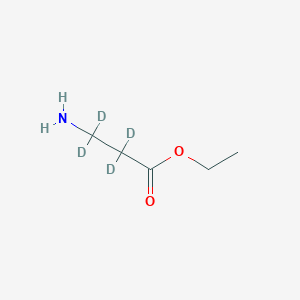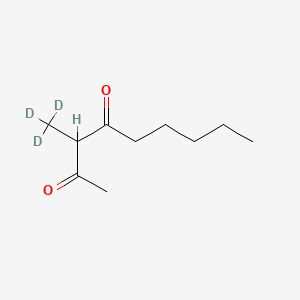
3-(Trideuteriomethyl)nonane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trideuteriomethyl)nonane-2,4-dione is a deuterium-labeled analogue of 3-methyl-2,4-nonanedione. This compound is characterized by the presence of three deuterium atoms replacing the hydrogen atoms in the methyl group. It is a diketone with a molecular formula of C10H17D3O2 and a molecular weight of approximately 173.27 g/mol. The compound is known for its unique isotopic labeling, which makes it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trideuteriomethyl)nonane-2,4-dione typically involves the deuteration of 3-methyl-2,4-nonanedione. This can be achieved through a series of chemical reactions that introduce deuterium atoms into the methyl group. One common method involves the use of deuterated reagents such as deuterium gas (D2) or deuterated solvents in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Trideuteriomethyl)nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the deuterium atoms may be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
3-(Trideuteriomethyl)nonane-2,4-dione is utilized in various scientific research fields, including:
Chemistry: The compound is used as a tracer in isotopic labeling studies to investigate reaction mechanisms and pathways.
Biology: It is employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the development of deuterium-labeled standards for analytical chemistry and quality control.
Mechanism of Action
The mechanism of action of 3-(Trideuteriomethyl)nonane-2,4-dione involves its incorporation into chemical or biological systems where it acts as a tracer. The deuterium atoms provide a distinct isotopic signature that can be detected using various analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to track the compound’s behavior and interactions within the system.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2,4-nonanedione: The non-deuterated analogue of 3-(Trideuteriomethyl)nonane-2,4-dione.
2,4-Nonanedione: A similar diketone with a different substitution pattern.
3-Methyl-2,4-pentanedione: A shorter-chain analogue with similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its isotopic labeling with deuterium. This labeling provides distinct advantages in research applications, such as enhanced detection sensitivity and the ability to study reaction mechanisms and metabolic pathways with greater precision.
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
173.27 g/mol |
IUPAC Name |
3-(trideuteriomethyl)nonane-2,4-dione |
InChI |
InChI=1S/C10H18O2/c1-4-5-6-7-10(12)8(2)9(3)11/h8H,4-7H2,1-3H3/i2D3 |
InChI Key |
BGVBGAIWXAXBLP-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)C)C(=O)CCCCC |
Canonical SMILES |
CCCCCC(=O)C(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


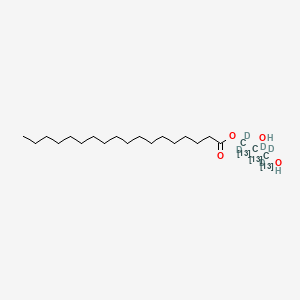
![(2E)-4-methyl-2-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-6-thiophen-2-yl-1H-cyclopenta[b]indol-3-one](/img/structure/B13440341.png)
